molecular formula C16H24N2O2S B5861197 N-cyclohexyl-N'-(3,4-dimethoxybenzyl)thiourea

N-cyclohexyl-N'-(3,4-dimethoxybenzyl)thiourea

Cat. No. B5861197
M. Wt: 308.4 g/mol
InChI Key: VYXUEHKNYOGLJV-UHFFFAOYSA-N
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Description

“N-cyclohexyl-N’-(3,4-dimethoxybenzyl)thiourea” is a chemical compound that contains a thiourea group. The 3,4-dimethoxybenzyl group acts as a protective group for the thiol moiety, which increases the solubility and stability of the precursor .


Synthesis Analysis

Thioureas can be synthesized by a simple condensation between amines and carbon disulfide in an aqueous medium . The 3,4-dimethoxybenzyl group can be introduced as a protective group for the thiol moiety, which increases the solubility and stability of the precursor .


Chemical Reactions Analysis

The 3,4-dimethoxybenzyl group acts as a protective group for the thiol moiety in the compound. This group can be cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .

Scientific Research Applications

Pharmaceutical Applications

N-cyclohexyl-N’-(3,4-dimethoxybenzyl)thiourea: derivatives have shown potential bioactivities, including anticancer , antifungal , analgesic , anti-inflammatory , and antimicrobial activities . These properties make them valuable for the development of new therapeutic agents.

Synthetic Chemistry

These compounds serve as useful building blocks for the synthesis of heterocycles , which are core structures in many pharmaceuticals and agrochemicals . Their versatility in chemical reactions allows for the creation of a wide range of synthetic molecules.

Asymmetric Catalysis

Thiourea derivatives are widely employed as organocatalysts or auxiliaries in asymmetric catalysis . They facilitate reactions that produce chiral molecules, which are important for creating drugs with specific directional properties.

Material Science

The 3,4-dimethoxybenzyl group acts as a solubilizing protective group for thiol moieties, which is crucial for the formation of self-assembled monolayers (SAMs) on metal surfaces . These SAMs have applications in electronics, nanotechnology, and surface coatings.

Metal Complex Formation

N-cyclohexyl-N’-(3,4-dimethoxybenzyl)thiourea: can act as a ligand to form metal complexes with various metals like Fe(ii), Co(ii), Ni(ii), Cu(ii), and Zn(ii) . These complexes have applications in catalysis and material science, and some show antiproliferative activity, which is relevant for cancer research.

Green Chemistry

The synthesis of thiourea derivatives in water as a solvent represents a move towards green chemistry practices . Using water as a solvent reduces the environmental impact and aligns with the principles of sustainable chemistry.

properties

IUPAC Name

1-cyclohexyl-3-[(3,4-dimethoxyphenyl)methyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2S/c1-19-14-9-8-12(10-15(14)20-2)11-17-16(21)18-13-6-4-3-5-7-13/h8-10,13H,3-7,11H2,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXUEHKNYOGLJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=S)NC2CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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